- Preparation method of 3-substituted dibenzothiophene and its application in organic light emitting device, China, , ,
Cas no 97511-04-1 (3-Bromodibenzothiophene)

3-Bromodibenzothiophene structure
상품 이름:3-Bromodibenzothiophene
CAS 번호:97511-04-1
MF:C12H7BrS
메가와트:263.152981042862
MDL:MFCD11052997
CID:1005735
PubChem ID:13415616
3-Bromodibenzothiophene 화학적 및 물리적 성질
이름 및 식별자
-
- 3-BROMODIBENZOTHIOPHENE
- 3-Bromodibenzo[b,d]thiophene
- 3-bromo-dibenzothiophene
- FDPBPKDNWCZVQR-UHFFFAOYSA-N
- 3-Bromodibenzothiophene (ACI)
- F18747
- SY237587
- SCHEMBL258838
- 97511-04-1
- SB66893
- DA-21007
- XDA51104
- 5-bromo-8-thiatricyclo[7.4.0.0?,?]trideca-1(9),2(7),3,5,10,12-hexaene
- 5-BROMO-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE
- B5452
- 11-bromo-8-thiatricyclo[7.4.0.0?,?]trideca-1(9),2,4,6,10,12-hexaene
- Dibenzothiophene,3-bromo-
- AKOS027322912
- CS-0155956
- AS-57871
- MFCD11052997
- 3-Bromodibenzothiophene
-
- MDL: MFCD11052997
- 인치: 1S/C12H7BrS/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H
- InChIKey: FDPBPKDNWCZVQR-UHFFFAOYSA-N
- 미소: BrC1C=C2SC3C(C2=CC=1)=CC=CC=3
계산된 속성
- 정밀분자량: 261.94518g/mol
- 동위원소 질량: 261.94518g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 1
- 중원자 수량: 14
- 회전 가능한 화학 키 수량: 0
- 복잡도: 218
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 5.1
- 토폴로지 분자 극성 표면적: 28.2
실험적 성질
- 밀도: 1.611±0.06 g/cm3 (20 ºC 760 Torr),
- 융해점: 97.0 to 101.0 deg-C
- 용해도: Insuluble (1.8E-4 g/L) (25 ºC),
3-Bromodibenzothiophene 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5452-1G |
3-Bromodibenzothiophene |
97511-04-1 | >98.0%(GC) | 1g |
¥525.00 | 2024-04-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B40045-250mg |
3-Bromodibenzo[b,d]thiophene |
97511-04-1 | 98% | 250mg |
¥84.0 | 2022-10-09 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5452-5G |
3-Bromodibenzothiophene |
97511-04-1 | >98.0%(GC) | 5g |
¥1750.00 | 2024-04-15 | |
abcr | AB495179-5 g |
3-Bromodibenzo[b,d]thiophene; . |
97511-04-1 | 5g |
€230.90 | 2023-04-19 | ||
abcr | AB495179-25 g |
3-Bromodibenzo[b,d]thiophene; . |
97511-04-1 | 25g |
€642.10 | 2023-04-19 | ||
eNovation Chemicals LLC | Y1190849-5g |
3-Bromodibenzothiophene |
97511-04-1 | 97% | 5g |
$180 | 2023-09-01 | |
A2B Chem LLC | AB53240-1g |
3-Bromodibenzothiophene |
97511-04-1 | 98% | 1g |
$19.00 | 2024-07-18 | |
1PlusChem | 1P003AUW-10g |
3-Bromodibenzothiophene |
97511-04-1 | 98% | 10g |
$160.00 | 2024-04-19 | |
1PlusChem | 1P003AUW-250mg |
3-Bromodibenzothiophene |
97511-04-1 | 98% | 250mg |
$6.00 | 2024-04-19 | |
A2B Chem LLC | AB53240-10g |
3-Bromodibenzothiophene |
97511-04-1 | 98% | 10g |
$146.00 | 2024-07-18 |
3-Bromodibenzothiophene 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) Solvents: 1,2-Dichloroethane ; rt → 80 °C; 6 h, 80 °C
1.2 Reagents: Triethylamine Solvents: Water ; pH 7 - 8, cooled
1.2 Reagents: Triethylamine Solvents: Water ; pH 7 - 8, cooled
참조
합성회로 2
반응 조건
1.1 Reagents: Bromine Catalysts: Iodine Solvents: Chloroform ; cooled; 2 h, cooled; 2 h, rt
1.2 Reagents: Sodium bisulfite
1.2 Reagents: Sodium bisulfite
참조
- Blue-light conjugated polymer luminescent material based on bisthioxoindole carbazole unit and preparation method and application thereof, China, , ,
합성회로 3
반응 조건
참조
- Preparation of spiro compound for organic electric element and electronic device, Korea, , ,
합성회로 4
반응 조건
1.1 Reagents: Trifluoromethanesulfonic acid ; 24 h, rt
1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux
1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux
참조
- Preparation of aromatic heterocyclic compounds for organic electric device and electronic apparatus, Korea, , ,
합성회로 5
반응 조건
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 2 °C; 100 min, 5 - 8 °C; 8 °C → -5 °C
1.2 Reagents: Diethyl ether ; 25 min, -5 °C
1.2 Reagents: Diethyl ether ; 25 min, -5 °C
참조
- Compound having phenylacetylene structure, liquid crystal composition, polymer, optically anisotropic product, optical or liquid crystal element, dibenzothiophene compound, intermediate, and process for producing the same, United States, , ,
합성회로 6
반응 조건
1.1 Reagents: Cesium carbonate , S8 Solvents: Dimethyl sulfoxide ; 2 h, 100 °C
참조
- Transition-Metal-Free Diarylannulated Sulfide and Selenide Construction via Radical/Anion-Mediated Sulfur-Iodine and Selenium-Iodine ExchangeOrganic Letters, 2016, 18(21), 5756-5759,
합성회로 7
반응 조건
1.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ; 8 h, 140 °C
참조
- Synthesis of substituted dibenzothiophene compound, China, , ,
합성회로 8
반응 조건
참조
- Photocatalytic defluorocarboxylation using formate salts as both a reductant and a carbon dioxide sourceGreen Chemistry, 2023, 25(16), 6194-6199,
합성회로 9
반응 조건
1.1 Reagents: Tripotassium phosphate , Potassium thioacetate Catalysts: 1,10-Phenanthroline , Copper(II) triflate Solvents: Dimethyl sulfoxide ; 6 h, 80 °C
참조
- Cu(II)-catalyzed sulfide construction: both aryl groups utilization of intermolecular and intramolecular diaryliodonium saltChemical Communications (Cambridge, 2017, 53(20), 2918-2921,
합성회로 10
반응 조건
참조
- Product class 6: dibenzothiophenesScience of Synthesis, 2001, 10, 211-263,
합성회로 11
반응 조건
1.1 Reagents: Tripotassium phosphate , Potassium thioacetate Catalysts: 1,10-Phenanthroline , Copper(II) triflate Solvents: Dimethyl sulfoxide ; 6 h, 80 °C
참조
- A process for preparing diaryl thioethers, China, , ,
합성회로 12
반응 조건
참조
- Preparation of fused-heterocyclic compounds, and organic electric elements using them and electronic devices thereof, Korea, , ,
합성회로 13
반응 조건
1.1 Reagents: Cesium carbonate , S8 Solvents: Dimethyl sulfoxide ; 2 h, 100 °C; 100 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
참조
- Diaryl episulfide and diaryl episelenide, and their synthesis method from periodate salt, and application as photoelectric materials, China, , ,
합성회로 14
반응 조건
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; rt → 0 °C; < 5 °C; 30 min, < 5 °C
1.2 Reagents: Tetrafluoroboric acid Solvents: Water ; < 5 °C
1.3 Reagents: Copper oxide (Cu2O) Solvents: Water ; 30 min, rt
1.2 Reagents: Tetrafluoroboric acid Solvents: Water ; < 5 °C
1.3 Reagents: Copper oxide (Cu2O) Solvents: Water ; 30 min, rt
참조
- Preparation of 3-bromodibenzothiophene, China, , ,
합성회로 15
반응 조건
1.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Acetonitrile ; 16 h, rt
참조
- Dual gold and photoredox catalyzed C-H activation of arenes for aryl-aryl cross couplingsChemical Science, 2017, 8(4), 2885-2889,
합성회로 16
반응 조건
1.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ; 12 h, 140 °C
참조
- Cyclization of 2-Biphenylthiols to Dibenzothiophenes under PdCl2/DMSO CatalysisOrganic Letters, 2018, 20(17), 5439-5443,
합성회로 17
반응 조건
1.1 Reagents: Nitrosylsulfuric acid , Copper bromide (CuBr) , Hydrogen bromide
참조
- Synthesis of monoamino and monohydroxydibenzothiophenesJournal of Heterocyclic Chemistry, 1985, 22(1), 215-18,
합성회로 18
3-Bromodibenzothiophene Raw materials
- 4-Bromo-2-(methylsulfinyl)-1,1′-biphenyl
- 3-Dibenzothiophenamine
- Benzenesulfonic acid,4-methyl-, ion(1-)
- Benzenamine, 4-bromo-2-(phenylthio)-
- 3-Bromodibenziodolium
- Borate(1-),tetrafluoro-
- 1,1'-Biphenyl, 4'-bromo-2-(methylsulfinyl)-
- [1,1'-Biphenyl]-2-thiol, 4'-bromo-
- 4-Bromo-2-(phenylthio)benzenediazonium
- Dibenzothiophene
- 3-Bromodibenzothiophene 5,5-Dioxide
3-Bromodibenzothiophene Preparation Products
3-Bromodibenzothiophene 관련 문헌
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
97511-04-1 (3-Bromodibenzothiophene) 관련 제품
- 1956385-14-0(10-FLUORO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE-2-CARBOXYLIC ACID)
- 951893-23-5(2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene)
- 1498711-83-3(1-(2-methylpentyl)cyclopropylmethanol)
- 876761-75-0(2-{[(tert-butoxy)carbonyl]amino}-2-{1,4-dioxaspiro[4.5]decan-8-yl}acetic acid)
- 1397321-55-9((3-methyl-2-nitrophenyl)methylhydrazine)
- 2640934-18-3(N-(2-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide)
- 1261626-59-8(2-(Bromomethyl)naphthalene-4-carbonyl chloride)
- 1352509-75-1(5-Methyl-1-propyl-1,2,3,4,5,6-hexahydro-1H-[2,3]bipyridinyl-6-one)
- 186129-25-9(1-methyl-1H-indole-5-carboxylic acid)
- 131815-91-3(6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol)
추천 공급업체
Amadis Chemical Company Limited
(CAS:97511-04-1)3-Bromodibenzothiophene

순결:99%/99%
재다:10g/25g
가격 ($):180.0/378.0